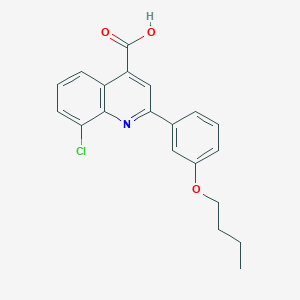

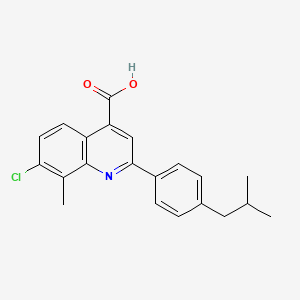

![molecular formula C17H23NO3 B1344457 (2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid CAS No. 1119452-76-4](/img/structure/B1344457.png)

(2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

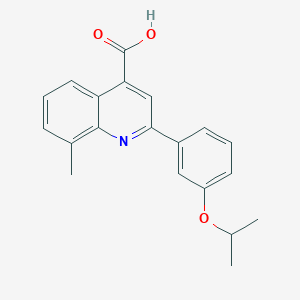

“(2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid” is a synthetic compound with the molecular formula C17H23NO3 and a molecular weight of 289.37 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:CC1CCCN(C1)CC2=C(C=CC(=C2)/C=C/C(=O)O)OC . This notation provides a way to represent the structure using ASCII strings. For a detailed structural analysis, computational chemistry methods like molecular mechanics or quantum chemistry might be used.

Applications De Recherche Scientifique

Asymmetric Synthesis and Optical Purity

The study by Stoll and Süess (1974, 1975) demonstrates the asymmetric hydrogenation of acrylic acid derivatives, yielding products with high optical purity. This process is crucial for producing enantiomerically pure compounds, which have significant implications in drug synthesis and material science (Stoll & Süess, 1974).

Hydrogel Modification for Medical Applications

Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, demonstrating increased swelling and thermal stability. These modified hydrogels show promising antibacterial and antifungal activities, indicating potential for medical applications, especially in wound dressing and drug delivery systems (Aly & El-Mohdy, 2015).

Advanced Polymerization Techniques

Cao et al. (2008) synthesized methacrylate monomers with azo and electronical push-pull structures, using RAFT polymerization. This technique allows for the creation of polymers with controlled molecular weights and distributions, opening new pathways for the development of advanced materials with specific optical and electronic properties (Cao et al., 2008).

Synthesis of 3-Arylpiperidines

Loozen and Brands (1981, 2010) provided an alternative synthesis route for 3-arylpiperidines, avoiding traditional Michael addition reactions. This method offers a more efficient pathway for producing compounds that could serve as building blocks in pharmaceuticals and organic materials (Loozen & Brands, 1981).

Corrosion Inhibition

Zhang Zhe et al. (2009) investigated the use of a specific acrylic acid derivative for forming self-assembled films on iron surfaces. These films show potential in protecting against corrosion, which is crucial for extending the lifespan of metal structures and components in various industries (Zhang Zhe et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

(E)-3-[4-methoxy-3-[(3-methylpiperidin-1-yl)methyl]phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-13-4-3-9-18(11-13)12-15-10-14(6-8-17(19)20)5-7-16(15)21-2/h5-8,10,13H,3-4,9,11-12H2,1-2H3,(H,19,20)/b8-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLOHWFXLGDKOU-SOFGYWHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=C(C=CC(=C2)C=CC(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCCN(C1)CC2=C(C=CC(=C2)/C=C/C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

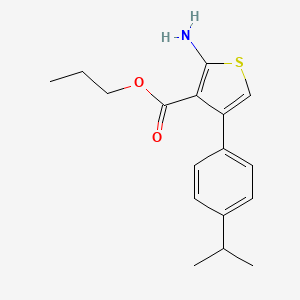

![N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1344374.png)

![4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid](/img/structure/B1344375.png)